methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
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Overview
Description
Methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a complex organic compound that features a triazole ring, a chlorinated aromatic ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the triazole ring or the aromatic ring.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the effects of triazole-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom and the benzoate ester can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
- 5-chloro-2-(4-chloro-1H-1,2,3-triazole-1-yl)benzoate
- 2-amino-5-chlorobenzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, chlorinated aromatic ring, and benzoate ester makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-8-9-13(20)10-16(11)24-12(2)17(22-23-24)18(25)21-15-7-5-4-6-14(15)19(26)27-3/h4-10H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWSKXBBEPWQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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